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Compound of Interest

Compound Name: Ls-104

Cat. No.: B1675279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-ATP-competitive kinase inhibitor

Ls-104's performance across various cancer cell lines, juxtaposed with alternative inhibitors.

The information is supported by experimental data, detailed protocols, and visual diagrams of

relevant signaling pathways and workflows to facilitate a clear understanding of its mechanism

and potential therapeutic applications.

Executive Summary
Ls-104 is a novel small molecule that exhibits potent inhibitory activity against Janus kinase 2

(JAK2), Bcr-Abl fusion protein, and FMS-like tyrosine kinase 3 (FLT3). Its non-ATP-competitive

mechanism of action offers a potential advantage in overcoming resistance to traditional ATP-

competitive inhibitors. This guide summarizes the validation of Ls-104 in cell lines harboring

mutations in these kinases, presenting key data on its efficacy in inducing apoptosis and

inhibiting critical downstream signaling pathways.

Performance of Ls-104 in Cancer Cell Lines
The efficacy of Ls-104 has been primarily evaluated in hematopoietic cancer cell lines

expressing constitutively active forms of its target kinases.

Table 1: IC50 Values of Ls-104 in Various Cell Lines
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Cell Line Target Kinase Ls-104 IC50 (µM) Reference

Ba/F3-JAK2V617F JAK2 (V617F mutant) ~1.5 [1]

HEL JAK2 (V617F mutant) Data not specified [1]

Ba/F3-FLT3-ITD FLT3 (ITD mutant) ~0.5 [2]

MV4-11 FLT3 (ITD mutant) Data not specified [2]

Ba/F3-p210 Bcr-Abl Data not specified [1]

Table 2: Apoptotic Effects of Ls-104

Cell Line
Treatment
Concentration (µM)

% Apoptotic Cells
(Annexin V
positive)

Reference

Ba/F3-JAK2V617F 2.5
Significant increase

vs. control
[1]

Ba/F3-FLT3-ITD 1.0
Significant increase

vs. control
[2]

Comparison with Alternative Kinase Inhibitors
Ls-104's unique non-ATP-competitive binding mode distinguishes it from the majority of

currently approved kinase inhibitors.

Table 3: Comparison of Ls-104 with Other Kinase
Inhibitors
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Inhibitor Target(s) Mechanism
Key
Advantages

Key
Limitations

Ls-104
JAK2, Bcr-Abl,

FLT3

Non-ATP-

competitive

Potential to

overcome

resistance to

ATP-competitive

inhibitors.

Limited clinical

data available.

ON044580 JAK2, Bcr-Abl
Non-ATP-

competitive

Effective against

T315I mutant

Bcr-Abl.

Preclinical stage

of development.

Ruxolitinib JAK1, JAK2 ATP-competitive

Approved for

myelofibrosis

and

polycythemia

vera.

Myelosuppressio

n is a common

side effect.

Gilteritinib FLT3, AXL ATP-competitive

Approved for

relapsed/refracto

ry FLT3-mutated

AML.

Development of

resistance

through

secondary

mutations.

Imatinib
Bcr-Abl, c-Kit,

PDGFR
ATP-competitive

First-line therapy

for CML.

Resistance due

to kinase domain

mutations (e.g.,

T315I).

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams are provided.
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Caption: Ls-104 inhibits key oncogenic signaling pathways.
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Caption: Workflow for validating Ls-104 in cell lines.

Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of appropriate culture medium.

Treatment: After 24 hours, treat the cells with various concentrations of Ls-104 or control

compounds. Include a vehicle-only control.

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5%

CO2.

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in

0.01 M HCl) to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC50 value.
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Apoptosis Assay (Annexin V Staining)
Cell Treatment: Treat cells with Ls-104 at the desired concentrations for the indicated time.

Cell Harvesting: Harvest the cells by centrifugation.

Washing: Wash the cells twice with cold PBS.

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative

cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late

apoptosis or necrosis.

Western Blot Analysis
Cell Lysis: Treat cells with Ls-104, then lyse the cells in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

phosphorylated and total STAT5, AKT, and ERK overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.
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Analysis: Quantify the band intensities to determine the relative levels of protein

phosphorylation.

In Vitro Kinase Assay
Reaction Setup: In a reaction buffer, combine the recombinant kinase (JAK2, Bcr-Abl, or

FLT3), a suitable substrate (e.g., a synthetic peptide), and various concentrations of Ls-104.

Initiation: Start the kinase reaction by adding ATP.

Incubation: Incubate the reaction mixture at 30°C for a specified time.

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

Detection: Measure the amount of phosphorylated substrate using methods such as ELISA,

radioactivity, or fluorescence-based assays.

Data Analysis: Determine the inhibitory activity of Ls-104 by calculating the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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